molecular formula C12H13N3O4 B1677201 Olaquindox CAS No. 23696-28-8

Olaquindox

Cat. No.: B1677201
CAS No.: 23696-28-8
M. Wt: 263.25 g/mol
InChI Key: TURHTASYUMWZCC-UHFFFAOYSA-N
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Description

Olaquindox (OLA), a quinoxaline-1,4-dioxide (QdNO) derivative, is a synthetic antimicrobial agent historically used as a feed additive to promote growth and control bacterial infections in livestock, particularly pigs and poultry . Its mechanism involves generating reactive oxygen species (ROS), which disrupt bacterial DNA and proteins, but this also underlies its toxicity in eukaryotic cells . Studies report genotoxicity, hepatotoxicity, nephrotoxicity, and mutagenicity in mammals, leading to bans in the European Union and restricted use elsewhere . OLA metabolizes into deoxythis compound and 3-methyl-quinoxaline-2-carboxylic acid (MQCA), with residues posing risks in edible animal products .

Scientific Research Applications

Veterinary Medicine

Growth Promotion and Antibacterial Properties

Olaquindox is extensively utilized in veterinary medicine, particularly in pig farming, due to its ability to promote growth and prevent bacterial infections. Studies have shown that this compound enhances feed efficiency and improves overall health in livestock. For instance, pigs fed diets supplemented with this compound at levels of 50 mg/kg showed improved weight gain and feed conversion rates compared to control groups .

Table 1: Growth Performance of Pigs Supplemented with this compound

Treatment GroupInitial Weight (kg)Final Weight (kg)Weight Gain (kg)Feed Conversion Ratio
Control2590653.5
This compound (50 mg/kg)25100753.2

Tissue Residue Studies

Research has focused on the tissue depletion of this compound and its metabolites in pigs. A study demonstrated that after administering this compound at a rate of 50 mg/kg for two weeks, deoxythis compound was found at higher concentrations in kidney tissues compared to other metabolites . This has implications for food safety and regulatory compliance regarding residue levels in edible tissues.

Table 2: Tissue Residue Levels of this compound Metabolites in Pigs

Tissue TypeDeoxythis compound Concentration (ppm)Other Metabolites Concentration (ppm)
Kidney0.28<0.01
Liver0.14<0.01
Muscle0.09<0.01

Toxicological Studies

Hepatotoxicity Research

This compound has been associated with hepatotoxic effects, as evidenced by studies investigating its impact on liver function. A significant finding was the induction of mitochondrial apoptosis and oxidative stress in liver cells exposed to this compound, which was mitigated by curcumin pretreatment . This highlights the need for careful monitoring of liver health in animals administered this compound.

Table 3: Liver Enzyme Levels in Mice Treated with this compound

Treatment GroupAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
Control3040
This compound150200
This compound + Curcumin7090

Genotoxicity Studies

This compound has also been studied for its genotoxic potential. Research indicated that exposure to this compound resulted in increased DNA migration and oxidative stress markers in human embryonic kidney cells . These findings raise concerns about the long-term safety of this compound as a feed additive.

Regulatory Considerations

The use of this compound is subject to strict regulatory scrutiny due to its potential toxic effects and the presence of residues in animal products. Regulatory bodies require comprehensive toxicological data to ensure consumer safety. Studies conducted under Good Laboratory Practice (GLP) guidelines are crucial for assessing the safety profile of this compound .

Comparison with Similar Compounds

QdNOs and related antimicrobials share structural or functional similarities with OLA. Below is a detailed comparison based on cytotoxicity, mechanisms, and regulatory status:

Table 1: Comparative Analysis of Olaquindox and Structurally/Functionally Similar Compounds

Compound Class Key Structural Features Cytotoxicity (IC₅₀ or LD₅₀) Mechanism of Toxicity Regulatory Status
This compound Quinoxaline-1,4-dioxide 3-methyl group, N-oxide rings 800 μg/mL (HEK293 cells) ROS overproduction, TSC2-mediated apoptosis/autophagy, DNA damage Banned in EU, restricted in China
Carbadox Quinoxaline-1,4-dioxide 2-methyl group, carbamate side chain ~500 μg/mL (in vitro) Similar ROS induction; disrupts aldosterone and electrolyte balance Banned in EU, limited use in US
Cyadox Quinoxaline-1,4-dioxide 2-cyano group Lower toxicity than OLA Reduced ROS generation; minimal electrolyte disruption Approved in some regions
Quinocetone Quinoxaline-1,4-dioxide 2-propenoyl side chain 84.16 μg/mL (HepG2 cells) AKT/TSC2/p70S6K autophagy pathway; higher cytotoxicity than OLA Restricted due to severe hepatotoxicity
Mequindox Quinoxaline-1,4-dioxide Methyl group substitution Higher ROS than OLA MAPK/Nrf2 pathway activation; oxidative DNA damage Under regulatory review

Key Findings from Comparative Studies

Structural Determinants of Toxicity: N-Oxide Groups: Central to ROS generation in QdNOs. OLA and carbadox exhibit higher ROS-mediated DNA damage than cyadox, which lacks strong electron-withdrawing groups . Side Chains: Quinocetone’s 2-propenoyl group enhances cytotoxicity compared to OLA’s 3-methyl group, likely due to increased metabolic activation .

Cytotoxicity and Apoptosis: OLA induces apoptosis via caspase-3/7 activation and mitochondrial dysfunction, with IC₅₀ values ~800 μg/mL in HEK293 cells . Quinocetone is 10x more potent (IC₅₀ = 84.16 μg/mL) in HepG2 cells due to enhanced ROS production . Carbadox causes hyponatremia and hyperkalemia in pigs at 100–200 ppm, comparable to OLA’s nephrotoxicity .

Autophagy vs. Apoptosis Crosstalk: OLA and quinocetone induce autophagy as a survival mechanism. Inhibiting autophagy exacerbates apoptosis in OLA-treated cells but reduces it in quinocetone models, highlighting pathway-specific differences . TSC2 overexpression in OLA-treated cells reduces autophagy but increases ROS and apoptosis, suggesting a regulatory balance between survival and death pathways .

Metabolic and Residual Profiles :

  • OLA’s primary metabolite, deoxythis compound, persists longer in tissues (t₁/₂ = 2.04–2.46 days in pigs) than MQCA, making it a critical residue marker .
  • Cyadox and mequindox exhibit faster clearance, reducing residual risks .

Mechanistic Insights and Regulatory Implications

  • ROS and Oxidative Stress: All QdNOs generate ROS, but OLA’s inability to upregulate antioxidant enzymes (e.g., GSH, CAT) amplifies oxidative damage .
  • Regulatory Actions: OLA’s genotoxicity and tissue persistence led to bans, while cyadox’s lower toxicity supports its use as a safer alternative . Quinocetone remains controversial due to unresolved hepatotoxicity mechanisms .

Biological Activity

Olaquindox is a synthetic compound primarily used as a veterinary feed additive, particularly in pig farming. Its biological activity has raised concerns due to potential toxicity and adverse effects on animal health, as well as implications for human health through the food chain. This article reviews the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and associated toxicological effects.

This compound exhibits its biological activity through several mechanisms, primarily involving oxidative stress and apoptosis in cells.

Oxidative Stress Induction

Research indicates that this compound significantly enhances the production of reactive oxygen species (ROS) in various cell types, including human embryonic kidney (HEK293) cells. A study demonstrated that treatment with this compound led to a dose-dependent increase in ROS levels, malondialdehyde (MDA), and a decrease in antioxidant enzyme activities such as catalase (CAT) and glutathione (GSH) . These changes are indicative of oxidative stress, which can lead to cellular damage and apoptosis.

Table 1: Effects of this compound on Oxidative Stress Markers

Treatment Concentration (μg/mL)ROS Production (%)MDA Levels (%)CAT Activity (%)GSH Levels (%)
Control0100100100
400+50+161.2-24.4-31.6
800+100+189.48-36.2-43.8

Apoptosis

This compound has been shown to induce apoptosis through the activation of caspases, particularly caspase-3/7, in a dose-dependent manner. This apoptotic effect is linked to the upregulation of autophagy markers such as Beclin 1 and LC3II/LC3I and the downregulation of p70S6K phosphorylation . The interplay between ROS generation and apoptosis suggests that oxidative stress is a critical mediator of this compound-induced cell death.

Metabolism and Tissue Distribution

This compound undergoes extensive biotransformation in vivo, resulting in several metabolites. A study conducted on pigs revealed that this compound is metabolized into six major metabolites through reduction, hydrolysis, and oxidation processes . The tissue distribution of these metabolites was assessed using high-performance liquid chromatography (HPLC), showing higher concentrations of deoxythis compound in muscle, liver, and kidney tissues compared to other metabolites.

Table 2: Tissue Concentrations of this compound Metabolites in Pigs

TissueDeoxythis compound (ppm)MQCA (ppm)
MuscleHigherLower
LiverHigherLower
KidneyHigherLower

Hepatotoxicity

This compound has been associated with liver damage in various animal models. In a mouse model study, administration of this compound resulted in significant liver injury characterized by elevated oxidative stress markers and activation of p53 pathways . This suggests a strong link between this compound exposure and hepatotoxicity.

Other Toxic Effects

In addition to hepatotoxicity, this compound has been reported to cause nephrotoxicity and potential mutagenicity. The compound's ability to induce oxidative stress contributes to its overall toxic profile, leading to adverse effects on various organ systems .

Case Study 1: Pigs Treated with this compound

A field study involving pigs treated with this compound at recommended dietary levels reported cases of intoxication characterized by retarded growth and dehydration . Histological examinations revealed changes consistent with adrenal impairment and electrolyte imbalances.

Case Study 2: Long-term Exposure Effects

Long-term studies indicated that pigs receiving high doses of this compound exhibited significant weight loss and organ weight changes, particularly in the spleen and adrenal glands . These findings highlight the potential risks associated with prolonged exposure to this compound.

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which Olaquindox induces oxidative stress in mammalian cells?

  • Methodological Answer : Studies using HepG2 and Sertoli cells demonstrate that this compound disrupts antioxidant systems by depleting SOD, GSH, and CAT activity while increasing ROS and lipid peroxidation (MDA levels). Researchers should measure these biomarkers using fluorometric assays (e.g., DCFDA for ROS) and enzymatic activity kits. Dose-response experiments (e.g., 400–800 μg/mL for 24–48 hours) are critical to establish thresholds for oxidative damage .

Q. What experimental models are recommended for studying this compound's reproductive toxicity?

  • Methodological Answer : Primary murine Sertoli cells are validated models for assessing blood-testis barrier (BTB) dysfunction. Key endpoints include tight junction protein expression (ZO-1, occludin) via Western blot, transepithelial electrical resistance (TEER) for barrier integrity, and F-actin organization using phalloidin staining. In vivo models (e.g., mice) should complement in vitro findings .

Q. How should researchers design dose-response studies for this compound to ensure regulatory relevance?

  • Methodological Answer : Align doses with JECFA’s risk assessments and OECD guidelines. Use at least five concentrations (e.g., 50–1000 μg/mL) spanning no-observed-adverse-effect levels (NOAELs) to cytotoxic ranges. Include positive controls (e.g., H₂O₂ for oxidative stress) and validate findings with orthogonal assays (e.g., ATPase activity for membrane integrity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data of this compound across different in vitro models?

  • Methodological Answer : Discrepancies (e.g., HepG2 vs. Sertoli cell toxicity) may arise from cell-specific metabolic pathways or antioxidant capacities. To reconcile

  • Compare ROS scavenging efficiency (e.g., CAT vs. SOD activity).
  • Use multi-omics (transcriptomics/proteomics) to identify pathway-specific responses.
  • Standardize exposure durations and culture conditions across studies .

Q. What methodologies are effective in elucidating this compound's epigenetic effects on cellular function?

  • Methodological Answer : Assess DNA methylation via bisulfite sequencing and histone modifications (H3K9ac, H3K27ac) using chromatin immunoprecipitation (ChIP). For mechanistic insights, combine inhibitors (e.g., 5-azacytidine for DNA methyltransferases) with functional assays (e.g., apoptosis via TUNEL) .

Q. What statistical approaches are optimal for analyzing nonlinear dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) or benchmark dose (BMD) modeling to quantify thresholds for ROS induction or ATPase inhibition. Bootstrap resampling can address variability in small-sample studies .

Q. How can in vitro findings on this compound's barrier dysfunction be translated to in vivo risk assessment?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ values to tissue-specific exposures. Validate with histopathology (e.g., testicular sections for BTB integrity) and serum biomarkers (e.g., inhibin B for Sertoli cell function) .

Q. Methodological Best Practices

  • Data Validation : Always include ROS scavengers (e.g., N-acetylcysteine) to confirm oxidative stress mechanisms .
  • Reproducibility : Document raw data (e.g., ATPase activity in μmol/mg protein/hour) and instrument settings (e.g., fluorescence excitation/emission wavelengths) for cross-lab verification .
  • Ethical Compliance : Adhere to CAC guidelines prohibiting this compound in food animals; justify experimental use via institutional biosafety reviews .

Properties

IUPAC Name

N-(2-hydroxyethyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16H,6-7H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURHTASYUMWZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3040726
Record name Olaquindox
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Molecular Weight

263.25 g/mol
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Physical Description

Pale yellow solid; [Merck Index] May cause irritation; Inhalation may cause sensitization, asthma symptoms, or breathing difficulties; Can cause photosensitivity; Harmful by ingestion; [Aldrich MSDS]
Record name Olaquindox
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Solubility

Slightly soluble in water, Insoluble in most organic solvents.
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Color/Form

Pale yellow crystals

CAS No.

23696-28-8
Record name Olaquindox
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Melting Point

209 °C (decomposes)
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Retrosynthesis Analysis

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